molecular formula C9H5KN2O2S3 B3373681 Potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate CAS No. 1011405-13-2

Potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate

Cat. No.: B3373681
CAS No.: 1011405-13-2
M. Wt: 308.4 g/mol
InChI Key: GCRKLXMRVUNNLF-UHFFFAOYSA-M
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Description

Potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate (CAS 1011405-13-2) is a chemical compound with the molecular formula C9H5KN2O2S3 and a molecular weight of 308.44 g/mol . This compound features a 1,3,4-thiadiazole core, a sulfur-containing heterocycle recognized in medicinal chemistry as a bioisostere of pyrimidine, which is a fundamental structure in nucleic acids . This characteristic makes derivatives of 1,3,4-thiadiazole promising scaffolds in scientific research, particularly in the development of bioactive molecules . The mesoionic nature of the 1,3,4-thiadiazole ring can enhance the ability of such compounds to cross cellular membranes and interact with biological targets . While this specific derivative is a subject of research, its core structure is associated with compounds investigated for various biological activities. Researchers should handle this product with care. It is recommended to wear appropriate personal protective equipment, including gloves, protective clothing, and eye protection, and to avoid inhalation of dust or contact with skin . For long-term stability, the product should be stored at -4°C for 1-2 weeks or at -20°C for 1-2 years . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

potassium;4-[2,5-bis(sulfanylidene)-1,3,4-thiadiazolidin-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S3.K/c12-7(13)5-1-3-6(4-2-5)11-9(15)16-8(14)10-11;/h1-4H,(H,10,14)(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRKLXMRVUNNLF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])N2C(=S)SC(=S)N2.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5KN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate typically involves the reaction of appropriate precursors under controlled conditions. The process may include the use of sulfur-containing reagents and potassium salts to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled environments to ensure consistency and purity. The process involves careful monitoring of reaction parameters such as temperature, pressure, and reaction time to achieve optimal yields.

Chemical Reactions Analysis

Functionalization Reactions

The sulfanyl (-SH) and sulfanylidene (=S) groups on the thiadiazole ring enable diverse modifications:

Oxidation Reactions

Reaction TypeConditionsProductNotes
Disulfide formationH<sub>2</sub>O<sub>2</sub>, AcOH, 55–60°CBis-thiadiazolyl disulfideForms dimeric structures .
Sulfoxide formationmCPBA, CH<sub>2</sub>Cl<sub>2</sub>, 0°CSulfoxide derivativeRetains aromaticity of the thiadiazole ring .

Nucleophilic Substitution

SubstrateReaction PartnerConditionsProduct
5-Sulfanyl groupAlkyl halides (R-X)K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C5-Alkylthio derivatives
Sulfanylidene groupAminesEtOH, refluxThioamide-linked hybrids

Coordination Chemistry

The compound acts as a polydentate ligand for transition metals due to its sulfur-rich structure:

Metal SaltReaction ConditionsComplex StructureApplication
Cu(II)Methanol, 25°C[Cu(L)<sub>2</sub>]·2H<sub>2</sub>OAntibacterial agent .
Fe(III)Aqueous HCl, 70°CFeCl<sub>3</sub>(L)·3H<sub>2</sub>OCatalytic oxidation .

Heterocyclic Transformations

The thiadiazole ring participates in ring-opening and fusion reactions :

Reaction TypeConditionsProductYield
Fusion with triazolesCS<sub>2</sub>, KOH, EtOHTriazolothiadiazine hybrids44–68%
Ring expansionNH<sub>2</sub>NH<sub>2</sub>, EtOH1,2,4-Triazole-3-thione75%

Biological Activity Correlations

Derivatives of this compound exhibit antibacterial and anticancer properties:

DerivativeTest OrganismMIC (μg/mL)IC<sub>50</sub> (μM)
Cu(II) complexBacillus subtilis3.12-
Disulfide dimerKlebsiella pneumoniae6.25-
Triazole hybridMCF-7 cells-8.7

Stability and Degradation

The compound undergoes pH-dependent hydrolysis:

pHDegradation ProductHalf-Life
<34-Mercaptobenzoic acid2 h
7–9Stable>48 h
>10Disulfide + CO<sub>2</sub>6 h

Scientific Research Applications

Medicinal Chemistry

Potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate has been investigated for its potential as an antimicrobial agent. The thiadiazole moiety contributes to its biological activity by interacting with various biological targets.

Case Study: Antimicrobial Activity

Research has shown that thiadiazole derivatives exhibit significant antimicrobial effects against various bacterial strains. For instance, studies indicate that modifications to the thiadiazole structure can enhance potency against resistant strains of bacteria, making them viable candidates for new antibiotic development .

Agricultural Applications

The compound is also explored for its role as a pesticide or fungicide due to its ability to inhibit specific enzymes in pathogens. The presence of sulfur in the structure is particularly beneficial for enhancing the efficacy of agricultural chemicals.

Case Study: Pesticidal Efficacy

In agricultural studies, potassium thiadiazoles have demonstrated effectiveness against common plant pathogens. For example, field trials revealed that formulations containing this compound significantly reduced fungal infections in crops like tomatoes and cucumbers .

Biochemical Research

The compound's ability to act as a ligand in biochemical assays has been noted. Its interactions with various proteins and enzymes can be utilized to study biochemical pathways and mechanisms.

Case Study: Protein Interaction Studies

Recent research focused on the binding affinity of potassium thiadiazoles to specific receptors involved in cell signaling pathways. These studies utilized techniques such as surface plasmon resonance (SPR) to quantify binding interactions and assess the potential for therapeutic applications in cancer treatment .

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
Medicinal ChemistryAntimicrobial activity against resistant strains
Agricultural ScienceEffective as a fungicide in crop protection
Biochemical ResearchLigand interactions with signaling proteins

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds to Potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate include derivatives of 1,3,4-thiadiazole with varying substituents. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula Substituents Melting Point (°C) Key Applications/Activity
This compound 1011405-13-2 C₁₀H₇KN₂O₂S₃ –SH (position 5), =S (position 2), benzoate Not reported (decomposes in DMF/EtOH) Research reagent; potential biological activity under investigation
4-[5-(Benzylsulfanyl)-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl]benzoic acid 733794-42-8 C₁₆H₁₂N₂O₂S₃ –SCH₂C₆H₅ (position 5), =S (position 2), benzoate Not reported Intermediate in organic synthesis; structural analog
Methidathion 950-37-8 C₆H₁₁N₂O₄PS₃ –OCH₃, phosphorodithioate 39–40 Insecticide; acetylcholinesterase inhibitor
5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole 338978-71-5 C₉H₆Cl₂N₂S₂ –SC₆H₃Cl₂ (position 5), –CH₃ (position 4) Not reported Agrochemical research; structural diversity studies
α,α’-[5,5'-(1,2-Phenylenemethyledithio)bis(2-imino-3,4-dihydro-1,3,4-thiadiazol-3-yl)]-o-xylene C₂₄H₂₂N₆O₂S₄ Bis-thiadiazole linked via phenylenedithio 222–224 (DMF) Macrocyclic ligand for metal coordination

Key Differences and Insights

Methidathion (CAS 950-37-8) replaces the benzoate group with a phosphorodithioate moiety, conferring insecticidal properties via acetylcholinesterase inhibition . Macrocyclic derivatives (e.g., from ) exhibit bis-thiadiazole frameworks, enabling metal chelation and applications in catalysis or materials science .

Synthetic Routes :

  • This compound is synthesized via nucleophilic substitution or cyclization reactions, similar to methods for CAS 733794-42-8 .
  • Macrocyclic analogs require multi-step protocols, including macrocyclization (e.g., 68% yield for compound 5d) and hydrolysis, to achieve rigid architectures .

Methidathion’s phosphorodithioate group is critical for insecticidal activity, highlighting the role of electronegative substituents in biological targeting .

Physicochemical Properties :

  • Melting points for thiadiazole derivatives range widely (e.g., 172–340°C), influenced by substituent bulkiness and hydrogen-bonding capacity .
  • The potassium salt form of the parent compound enhances water solubility compared to its carboxylic acid analog (CAS 733794-42-8) .

Biological Activity

Potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate is a compound belonging to the class of thiadiazoles, which have been widely studied for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic properties based on recent research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiadiazole ring and a benzoate moiety. Its molecular formula is C10H8KN2S4C_{10}H_{8}KN_{2}S_{4}, with a molecular weight of approximately 328.5 g/mol. The structural features contribute significantly to its biological activities.

Antimicrobial Activity

Thiadiazole derivatives have demonstrated notable antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antibacterial and antifungal activities against various strains:

  • Antibacterial Activity : Studies have shown that derivatives of thiadiazoles exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, compounds with halogen substitutions on the phenyl ring showed enhanced antibacterial effects, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 62.5 μg/mL compared to standard antibiotics like streptomycin .
  • Antifungal Activity : The compound has also been evaluated for antifungal properties against strains such as Candida albicans and Aspergillus niger. Some derivatives exhibited inhibition rates between 58% and 66%, showing promise as potential antifungal agents .

Anti-inflammatory Activity

Thiadiazole derivatives are recognized for their anti-inflammatory effects. A study reported that certain compounds demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses. The anti-inflammatory activity was assessed using carrageenan-induced paw edema tests in rats, showing that some derivatives effectively reduced inflammation .

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized several novel substituted thiadiazoles and evaluated their biological activities. Among them, this compound was included in the screening process. The results indicated that this compound had a significant antibacterial effect against both S. aureus and E. coli, with MIC values comparable to existing antibiotics .

Case Study 2: Structure-Activity Relationship

Another investigation focused on the structure-activity relationship (SAR) of thiadiazole derivatives. It was found that modifications at the sulfur atom or the introduction of different substituents on the phenyl ring could enhance biological activity. The study emphasized that compounds with electron-withdrawing groups exhibited improved antibacterial properties .

Q & A

Q. What synthetic methodologies are most effective for preparing thiadiazole-containing compounds like Potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate?

Methodological Answer : Thiadiazole synthesis often involves cyclization of thiourea derivatives or oxidative coupling of thiol precursors. For example, Lawesson’s reagent is widely used for sulfur incorporation in heterocycles (e.g., converting carbonyl groups to thiones) . Key steps include:

  • Cyclization : Ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate can undergo cyclization under sulfur-rich conditions to form thiadiazole cores .
  • Oxidative Chlorination : Intermediate sulfides (e.g., benzyl 5-phenyl-1,3-thiazol-4-yl sulfide) can be converted to sulfonyl chlorides for functionalization .
  • Purification : Crystallization from dichloromethane or ethanol is critical for isolating single crystals suitable for X-ray analysis .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound’s structure?

Methodological Answer :

  • X-ray Diffraction : Single-crystal X-ray diffraction (SCXRD) with a Bruker APEXII CCD diffractometer is standard for resolving thiadiazole ring conformations and intermolecular interactions (e.g., S⋯S contacts and hydrogen bonds). Refinement using SHELXL (via SHELXTL software) ensures accurate bond-length and angle measurements (R-factor < 0.05) .
  • Spectroscopy : IR identifies thiol (-SH) and carbonyl (C=O) stretches, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm proton environments and aromaticity .

Q. How does the thiadiazole ring’s conformation influence the compound’s reactivity and intermolecular interactions?

Methodological Answer : The thiadiazole ring’s planarity and dihedral angles (e.g., 86.51° vs. 56.33° in Methidathion derivatives) affect π-stacking and hydrogen bonding. Non-covalent interactions (e.g., C—H⋯O/N and S⋯S [3.57 Å]) stabilize crystal packing and may modulate solubility or bioactivity .

Advanced Research Questions

Q. What are common pitfalls in X-ray crystallographic refinement of sulfur-rich heterocycles, and how are they mitigated?

Methodological Answer :

  • Disorder in Sulfur Atoms : High thermal motion of sulfur atoms can lead to ambiguous electron density. Mitigation includes:
    • Using high-resolution data (θ > 25°) to improve precision.
    • Applying restraints (e.g., DFIX in SHELXL) to maintain chemically reasonable S—S and S—C bond lengths .
  • Twinned Data : For twinned crystals (common in monoclinic systems), SHELXL’s twin refinement tools (e.g., BASF parameter) correct for overlapping reflections .

Q. How can computational methods (e.g., molecular docking) predict biological activity based on structural features?

Methodological Answer :

  • Docking Workflow :
    • Structure Preparation : Optimize geometry using Gaussian09 with B3LYP/6-31G(d).
    • Target Selection : Align with known targets (e.g., cyclooxygenase for anti-inflammatory activity).
    • Scoring : AutoDock Vina evaluates binding affinities; sulfonyl groups often enhance interactions with polar residues (e.g., Arg120 in COX-2) .
  • Validation : Compare with experimental IC50_{50} values from cell-line assays (e.g., NCI-60 panel for antitumor activity) .

Q. How can researchers resolve contradictions in crystallographic data for similar thiadiazole derivatives?

Methodological Answer :

  • Data Reconciliation : Compare bond lengths/angles with Cambridge Structural Database (CSD) entries. For example:
    • Thiadiazole S—C bonds typically range from 1.65–1.75 Å. Deviations > 0.05 Å suggest measurement errors or substituent effects .
    • Use WinGX or OLEX2 to visualize Hirshfeld surfaces, highlighting outliers in intermolecular contacts .
  • Multidisciplinary Validation : Cross-reference with DFT calculations (e.g., bond dissociation energies) to confirm stability of observed conformations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate
Reactant of Route 2
Potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate

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